molecular formula C6H6N4O B1489611 2-メチル-2H-ピラゾロ[4,3-d]ピリミジン-7-オール CAS No. 923283-55-0

2-メチル-2H-ピラゾロ[4,3-d]ピリミジン-7-オール

カタログ番号: B1489611
CAS番号: 923283-55-0
分子量: 150.14 g/mol
InChIキー: NCNHKGZVJKQTMB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is a chemical compound belonging to the class of pyrazolo[4,3-d]pyrimidines

科学的研究の応用

Anti-inflammatory Applications

Recent studies have highlighted the potential of pyrazolo[4,3-d]pyrimidine derivatives in mitigating inflammatory responses. A notable investigation synthesized a series of pyrazolo[4,3-d]pyrimidine compounds and evaluated their activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophages. Among these compounds, one derivative demonstrated significant inhibitory effects on cytokine production (IL-6 and TNF-α) with IC50 values of 2.64 μM for NO, 4.38 μM for IL-6, and 5.63 μM for TNF-α. This compound also showed promising anti-inflammatory activity in vivo in models of acute lung injury, indicating its potential as a therapeutic agent for inflammatory diseases .

Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-d]pyrimidines

CompoundIC50 (μM) - NOIC50 (μM) - IL-6IC50 (μM) - TNF-α
4e2.644.385.63

Anticancer Applications

The anticancer potential of pyrazolo[4,3-d]pyrimidin-7-ol derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit cell growth in various cancer cell lines. For example, a study screened several synthesized compounds against MDA-MB-231 breast cancer cells using the MTT assay. However, none exhibited significant growth inhibition compared to established anticancer drugs like YM155 and menadione .

Another research effort focused on synthesizing triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines, which were evaluated for anticancer activity against multiple breast cancer cell lines. One compound demonstrated an IC50 value of 15.3 µM against MCF-7 cells, indicating that structural modifications could enhance the anticancer efficacy of these derivatives .

Table 2: Anticancer Activity of Pyrazolo Derivatives

Compound TypeCell LineIC50 (µM)
Pyrazolo[4,3-d]MDA-MB-231N/A
Triazole-linked GlycohybridMCF-715.3

Antiviral Applications

Pyrazolo[4,3-d]pyrimidines have also been investigated for their antiviral properties, particularly against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). A study identified several derivatives with promising antiviral activity through structure-activity relationship (SAR) analyses. Compounds were evaluated for their ability to inhibit viral replication in vitro, with some showing effective inhibition at concentrations that were not cytotoxic to host cells .

Table 3: Antiviral Activity Against Flaviviruses

CompoundVirus TypeEC90 (µM)CC50 (µM)
Compound 1ZIKV12.449.3
Compound 8DENVN/AN/A

Case Studies and Insights

  • Case Study on Inflammation : The synthesis and evaluation of a specific pyrazolo derivative revealed that it acts through the TLR4/p38 signaling pathway to suppress cytokine secretion in macrophages, providing insights into its mechanism of action as an anti-inflammatory agent.
  • Anticancer Exploration : Despite initial screenings showing limited efficacy against certain cancer cell lines, ongoing modifications and combinations with other pharmacophores are being explored to enhance activity.
  • Antiviral Development : The identification of effective compounds against ZIKV and DENV highlights the potential for developing new antiviral therapies based on pyrazolo scaffolds.

作用機序

Target of Action

The primary target of 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is Cyclin Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol inhibits CDK2, thereby disrupting the normal progression of the cell cycle . This inhibition is achieved through the compound’s interaction with the active site of CDK2, where it forms essential hydrogen bonds with Leucine 83 .

Biochemical Pathways

By inhibiting CDK2, 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol affects the cell cycle progression pathway . This results in an alteration in cell cycle progression, leading to cell growth arrest at the G0-G1 stage .

Pharmacokinetics

These properties help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The inhibition of CDK2 by 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol leads to significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It also induces apoptosis within HCT cells .

Action Environment

The action, efficacy, and stability of 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol can be influenced by various environmental factors. For instance, its degree of lipophilicity, which is the affinity of this compound for a lipid environment, allows it to diffuse easily into the cells . .

生化学分析

Biochemical Properties

2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that is essential for cell cycle regulation, and its inhibition can lead to the suppression of tumor cell growth . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol has been shown to interact with other proteins involved in cell signaling pathways, further highlighting its importance in biochemical research .

Cellular Effects

The effects of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis or programmed cell death . It also affects cell signaling pathways by inhibiting the activity of CDK2, which is crucial for the phosphorylation of proteins involved in cell cycle regulation . Furthermore, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol influences gene expression by modulating the activity of transcription factors that control the expression of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which stabilizes the inhibitor-enzyme complex and prevents substrate binding . This inhibition leads to a decrease in the phosphorylation of downstream targets, ultimately resulting in cell cycle arrest and apoptosis . Additionally, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol can modulate gene expression by interacting with transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol can lead to sustained cell cycle arrest and apoptosis in cancer cells . The compound’s efficacy may diminish over time as cells develop resistance mechanisms .

Dosage Effects in Animal Models

The effects of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces cell cycle arrest without causing significant toxicity . At higher doses, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol can cause adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . Understanding the metabolic pathways of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is crucial for predicting its pharmacokinetic properties and potential drug interactions .

Transport and Distribution

Within cells and tissues, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it may interact with transporters and binding proteins that facilitate its distribution to specific tissues . The localization and accumulation of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol within cells can influence its activity and efficacy .

Subcellular Localization

The subcellular localization of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol plays a critical role in its function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other proteins involved in cell cycle regulation . Additionally, 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol may be targeted to specific organelles through post-translational modifications or targeting signals . These localization mechanisms ensure that the compound exerts its effects at the appropriate cellular sites .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrazolone derivative with a guanidine derivative under acidic conditions[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ...[{{{CITATION{{{_2{Research developments in the syntheses, anti-inflammatory activities ...](https://pubs.rsc.org/en/content/articlehtml/2021/ra/d0ra10657g).

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to achieve large-scale synthesis.

化学反応の分析

Types of Reactions: 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

類似化合物との比較

  • Pyrazolo[3,4-d]pyrimidine

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

  • Other pyrimidine derivatives

Uniqueness: 2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is unique due to its specific structural features, which may confer distinct biological and chemical properties compared to other similar compounds

生物活性

2-Methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). This article reviews the compound's biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Target Enzyme : The primary target for 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol is CDK2, an essential enzyme in the regulation of the cell cycle. Inhibition of CDK2 disrupts normal cell cycle progression, leading to apoptosis in cancer cells.

Mode of Action : The compound binds to the active site of CDK2, forming hydrogen bonds with critical amino acid residues. This interaction stabilizes the inhibitor-enzyme complex and prevents substrate binding, effectively blocking the kinase activity necessary for cell cycle progression.

Cellular Effects

The inhibition of CDK2 by 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol leads to:

  • Cell Cycle Arrest : Induces arrest at the G1 phase of the cell cycle.
  • Apoptosis : Promotes programmed cell death in various cancer cell lines.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against multiple cancer cell lines. For example, it has been shown to induce apoptosis in MCF-7 breast cancer cells and other tumor models .

Pharmacokinetics

The pharmacokinetic profile of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol suggests:

  • Lipophilicity : Its lipophilic nature facilitates easy diffusion across cell membranes.
  • Metabolism : The compound is primarily metabolized by cytochrome P450 enzymes in the liver, producing various metabolites that may also exhibit biological activity.

Structure-Activity Relationship (SAR)

The structure of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol allows for modifications that can enhance its inhibitory potency against CDK2 and other targets. SAR studies indicate that specific substitutions can significantly affect biological activity and selectivity for different kinases .

Case Studies

Recent studies have highlighted the efficacy of 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol in various experimental settings:

StudyFindings
Study 1Demonstrated significant inhibition of CDK2 with IC50 values in low micromolar range. Induced apoptosis in cancer cell lines including MCF-7.
Study 2Showed that modifications to the pyrazolo scaffold improved potency against multidrug-resistant cancer cells.
Study 3Investigated the compound's effects on microtubule dynamics, suggesting potential as a microtubule-targeting agent with anticancer properties .

特性

IUPAC Name

2-methyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-10-2-4-5(9-10)6(11)8-3-7-4/h2-3H,1H3,(H,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNHKGZVJKQTMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595025
Record name 2-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-55-0
Record name 2-Methyl-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol
Reactant of Route 2
Reactant of Route 2
2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol
Reactant of Route 3
Reactant of Route 3
2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol
Reactant of Route 5
Reactant of Route 5
2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol
Reactant of Route 6
Reactant of Route 6
2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-ol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。